6-Hydroxy-2-naphthoic acid

Catalog No.
S704478
CAS No.
16712-64-4
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-2-naphthoic acid

CAS Number

16712-64-4

Product Name

6-Hydroxy-2-naphthoic acid

IUPAC Name

6-hydroxynaphthalene-2-carboxylic acid

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,12H,(H,13,14)

InChI Key

KAUQJMHLAFIZDU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O

Potential Pharmaceutical Applications

One area of research exploring 6-HNA is its potential use in developing new pharmaceuticals. Studies have investigated its antibacterial and antifungal properties.

  • A 2011 study published in "Biological and Pharmaceutical Bulletin" found that 6-HNA exhibited antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli [].
  • Another study, published in 2012 in "Archives of Pharmacal Research", reported that 6-HNA showed antifungal activity against Candida albicans, a common fungal pathogen [].

6-Hydroxy-2-naphthoic acid is a hydroxynaphthoic acid derivative with the molecular formula C11H8O3C_{11}H_{8}O_{3} and a molecular weight of approximately 188.18 g/mol. It appears as a pale brown powder and has a melting point ranging from 240°C to 250°C. The compound is characterized by its carboxylic acid functional group and a hydroxyl group attached to the naphthalene ring, making it a versatile compound in organic synthesis and material science .

, including:

  • Carboxylation: It can be synthesized via the carboxylation of potassium 2-naphthoxide, where carbon dioxide is introduced under specific conditions, leading to the formation of 6-hydroxy-2-naphthoic acid from its precursor, 3-hydroxy-2-naphthoic acid .
  • Rearrangement: The initial product formed during its synthesis often rearranges in situ, indicating that reaction conditions significantly influence the final product distribution .
  • Coupling Reactions: This compound can couple with diazo compounds at the 5-position and undergo sulfonation reactions at the 4- and 7-positions, which are useful for further functionalization .

Research indicates that 6-hydroxy-2-naphthoic acid exhibits biological activity, particularly as a substrate for enzymatic reactions. For instance, whole cells of recombinant Escherichia coli expressing specific cytochrome P450 enzymes have been reported to catalyze the regioselective oxidation of this compound to form 6,7-dihydroxynaphthoic acid . This suggests potential applications in biocatalysis and drug discovery.

Several methods exist for synthesizing 6-hydroxy-2-naphthoic acid:

  • Kolbe-Schmitt Reaction: This method involves reacting potassium 2-naphthoxide with carbon dioxide at elevated temperatures (225°C to 280°C) and pressures (20 to 90 psi). The process optimizes the ratio of desired products through careful control of reaction conditions .
  • Oxidation of Naphthalene Derivatives: Another synthesis route includes the oxidation of 2,6-diisopropylnaphthalene using specific catalysts like NHPI (N-hydroxyphthalimide) combined with cobalt acetate under oxygen pressure .
  • Direct Carboxylation: Direct carboxylation methods also exist that utilize various catalysts and solvents to achieve efficient yields of this compound .

6-Hydroxy-2-naphthoic acid is utilized in several fields:

  • Engineering Plastics: It serves as a monomer in the production of heat-resistant engineering plastics.
  • Organic Pigments: The compound is used in synthesizing organic pigments for various applications.
  • Liquid Crystal Materials: Its unique chemical structure makes it suitable for developing liquid crystal materials.
  • Pharmaceuticals: It has potential applications as an intermediate in drug synthesis due to its biological activity .

Interaction studies involving 6-hydroxy-2-naphthoic acid focus on its behavior in biological systems and its potential as a substrate for enzymatic reactions. Investigations into its interactions with cytochrome P450 enzymes reveal insights into metabolic pathways and biotransformation processes that could be exploited for drug development or environmental bioremediation .

Several compounds share structural similarities with 6-hydroxy-2-naphthoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Hydroxy-2-naphthoic acidC11H8O3Isomer with different hydroxyl position
1-HydroxynaphthaleneC10H8OLacks carboxylic group; used in dyes
Naphthalene-1,5-disulfonic acidC10H8O6S2Sulfonated derivative; used in dyeing
Naphthalene-1-carboxylic acidC11H8O2Carboxylic derivative; used in organic synthesis

Uniqueness: The distinct positioning of the hydroxyl and carboxylic groups in 6-hydroxy-2-naphthoic acid imparts unique chemical reactivity compared to its isomers and related compounds. Its ability to undergo specific coupling reactions while maintaining stability under various conditions distinguishes it from other naphthoic acids .

Physical Description

DryPowde

XLogP3

2.9

UNII

72XA858I6P

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 103 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 95 of 103 companies with hazard statement code(s):;
H302 (91.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (90.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (90.53%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

16712-64-4

Wikipedia

6-hydroxy-2-naphthoic acid

General Manufacturing Information

Plastic material and resin manufacturing
2-Naphthalenecarboxylic acid, 6-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

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